(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
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Overview
Description
The compound (1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol is a complex organic molecule characterized by its multiple conjugated double bonds and hydroxyl groups. This compound is notable for its intricate structure, which includes a cyclohexene ring and a long polyene chain, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclohexene ring and the polyene chain separately. The cyclohexene ring can be synthesized through a Diels-Alder reaction, followed by functional group modifications to introduce the hydroxyl group. The polyene chain is often constructed using a series of Wittig reactions to form the conjugated double bonds. The final step involves coupling the cyclohexene ring with the polyene chain under specific reaction conditions, such as the use of a palladium catalyst in a Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the polyene chain can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Hydrogenation using H2 gas and a palladium catalyst.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of ethers, amines, or other substituted derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential biological activity, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The conjugated double bonds allow it to participate in electron transfer reactions, which can modulate oxidative stress in biological systems. Additionally, the hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s ability to interact with cellular membranes and proteins makes it a versatile agent in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-one
- (1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-amine
Uniqueness
What sets this compound apart from its similar counterparts is the specific arrangement of its functional groups and the length of its polyene chain. These structural features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C40H56O2 |
---|---|
Molecular Weight |
568.9 g/mol |
IUPAC Name |
(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+,37-/m1/s1 |
InChI Key |
KBPHJBAIARWVSC-JUUKCSAQSA-N |
Isomeric SMILES |
CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H]2C(=C[C@H](CC2(C)C)O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C |
Origin of Product |
United States |
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